molecular formula C7H16Cl2N2 B15069906 (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

Cat. No.: B15069906
M. Wt: 199.12 g/mol
InChI Key: MMEHTIGZGIDNOI-GPJOBVNKSA-N
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Description

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride (CAS: 2227199-19-9) is a bicyclic amine hydrochloride salt with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . Its structure comprises a fused bicyclo[4.2.0]octane system, featuring a six-membered ring fused to a four-membered ring, with nitrogen atoms at positions 3 and 8 and a methyl group at position 2. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of chiral drugs requiring high enantiomeric purity .

Key properties include:

  • Purity: ≥95% (typical commercial specification) .
  • Solubility: Highly soluble in polar solvents like water and methanol due to its dihydrochloride salt form.
  • Stereochemistry: The (1R,6S) configuration ensures specific stereochemical interactions in medicinal applications .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(1S,6R)-3-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1

InChI Key

MMEHTIGZGIDNOI-GPJOBVNKSA-N

Isomeric SMILES

CN1CC[C@@H]2CN[C@@H]2C1.Cl.Cl

Canonical SMILES

CN1CCC2CNC2C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the diazabicyclo ring system. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogous diazabicyclo derivatives, focusing on ring systems, substituents, and stereochemistry.

Table 1: Structural Comparison
Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride (Target) [4.2.0] C₇H₁₆Cl₂N₂ 199.12 3-methyl 2227199-19-9
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride [3.2.1] C₇H₁₄Cl₂N₂ 209.11 8-methyl 52407-92-8
rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride [4.2.1] C₈H₁₈Cl₂N₂ 213.15 3-methyl, 9-aza Not provided
(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane (Protected derivative) [4.2.0] C₁₁H₂₀N₂O₂ 212.29 Boc group at N3 370882-99-8
Key Observations:

Bicyclo System Differences: The target compound’s [4.2.0] system has a larger fused ring compared to [3.2.1] derivatives, affecting ring strain and conformational flexibility . Bicyclo[4.2.1]nonane derivatives (e.g., rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane) introduce an additional carbon, altering steric and electronic properties .

Substituent Position :

  • Methyl groups at position 3 (target) vs. 8 (8-Methyl-3,8-diazabicyclo[3.2.1]octane) influence steric hindrance and receptor binding .

Stereochemical Purity: The target compound is enantiomerically pure, whereas "rac-" prefixes denote racemic mixtures (e.g., rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane), impacting pharmacological activity .

Key Findings:
  • Synthesis Complexity : The target compound’s enantiopurity requires advanced resolution techniques (e.g., diastereomeric salt formation), as described in patent literature . In contrast, racemic analogs are synthesized via simpler catalytic methods .
  • Commercial Status : The Boc-protected derivative remains widely available, whereas the dihydrochloride salt is often listed as discontinued, suggesting challenges in large-scale production .

Pharmacological and Industrial Relevance

  • Target Compound : Used in chiral drug synthesis, particularly for central nervous system (CNS) agents, due to its rigid bicyclic structure enhancing blood-brain barrier penetration .
  • Analog Comparisons :
    • Bicyclo[3.2.1] derivatives (e.g., 8-Methyl-3,8-diazabicyclo[3.2.1]octane) show higher solubility but reduced receptor selectivity due to conformational flexibility .
    • The Boc-protected derivative serves as a stable intermediate for further functionalization .

Biological Activity

(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound notable for its unique structure and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on a comprehensive analysis of available literature.

  • IUPAC Name : this compound
  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : 199.12 g/mol
  • CAS Number : 2227199-19-9

Synthesis

The synthesis of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane typically involves cyclization reactions using specific precursors under controlled conditions. One common method includes hydrogenation of tert-butyl 8-((S)-1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate in the presence of a palladium catalyst.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be beneficial in treating bacterial infections and other diseases.

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, particularly against strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. Its minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways through its interaction with specific molecular targets. The nitrogen atoms in its structure facilitate hydrogen bonding and coordination with metal ions, enhancing its biological activity .

The mechanism by which (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane exerts its effects involves:

  • Binding to Enzymes : It likely binds to active sites on enzymes or receptors, inhibiting their function.
  • Modulation of Pathways : By affecting enzyme activity, it can alter metabolic pathways relevant to disease processes.

Case Studies and Research Findings

Several studies highlight the compound's potential in pharmacology:

Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of diazabicyclo compounds exhibited strong antimicrobial activity with MIC values less than 0.125 mg/dm³ against resistant bacterial strains . This suggests that (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane could be a promising candidate for developing new antibiotics.

Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit β-lactamases showed that it could restore the efficacy of β-lactam antibiotics against resistant bacteria by inhibiting the enzymes responsible for antibiotic degradation .

Data Table: Biological Activities

Activity TypeTarget Organism/EnzymeMIC ValueReference
AntimicrobialPseudomonas aeruginosa< 0.125 mg/dm³
AntimicrobialAcinetobacter baumannii0.25 mg/dm³
Enzyme Inhibitionβ-lactamaseEffective

Q & A

Q. What key physicochemical properties of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride are critical for experimental handling?

Answer:

  • Molecular Weight : 325.32 g/mol (determined via mass spectrometry) .
  • Molecular Formula : C₁₄H₃₀Cl₂N₄, indicating two chloride counterions and a bicyclic amine structure .
  • Storage : Store at controlled room temperature (15–25°C) or refrigerated (+5°C) based on stability studies of structurally related azabicyclo compounds .
  • Handling : Use inert atmospheres (argon/nitrogen) during synthesis to prevent degradation, as demonstrated in photochemical reactions of similar bicyclic amines .

Q. What synthetic methodologies are reported for bicyclic amine hydrochlorides with structural similarity?

Answer:

  • Photochemical Synthesis : UV light (e.g., 400W Hg lamp) with halogenated solvents (e.g., 1,2-cis-dichloroethylene) under argon, achieving stereospecific closure of bicyclic frameworks .
  • Stereospecific Routes : Use of chiral starting materials (e.g., (1R,3r,5S)-configured precursors) to maintain stereochemistry, followed by HCl salt formation .

Q. How should researchers ensure compound stability during long-term storage?

Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via HPLC .
  • Storage : Use airtight, light-resistant containers with desiccants. Refrigeration (+5°C) is recommended for analogs like 8-azabicyclo[3.2.1]octane derivatives .

Q. What analytical techniques are suitable for initial purity assessment?

Answer:

  • HPLC : Use C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients (e.g., 10–90% over 20 min) .
  • Melting Point : Compare observed values (e.g., 180–185°C) to literature data for analogs to detect impurities .

Q. How can the stereochemical configuration of the compound be verified?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to (1R,3r,5S)-8-azabicyclo[3.2.1]octane derivatives .
  • Optical Rotation : Compare experimental [α]D values (e.g., +15° to +20° in methanol) with published data for (1R,6S)-configured analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying environmental conditions?

Answer:

  • Systematic Design : Implement split-plot factorial experiments (e.g., temperature × humidity × light) to isolate degradation factors .
  • Data Reconciliation : Use multivariate regression to model degradation kinetics, validated via LC-MS identification of byproducts like oxidized amines .

Q. How can impurity profiles be minimized during large-scale synthesis?

Answer:

  • Byproduct Control : Optimize reaction time/temperature to suppress side reactions (e.g., over-alkylation detected via GC-MS in azabicyclo syntheses) .
  • Chromatographic Purification : Employ preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to separate diastereomers .

Q. What advanced techniques characterize environmental fate and ecotoxicology?

Answer:

  • Environmental Distribution Studies : Use isotopic labeling (¹⁴C) to track compound partitioning in soil/water systems, as per INCHEMBIOL project protocols .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to assess ecological risks .

Q. How do stereochemical variations impact biological activity in related compounds?

Answer:

  • Pharmacological Profiling : Compare receptor binding affinities (e.g., σ1/σ2 receptors) of (1R,6S) vs. (1S,6R) enantiomers using radioligand assays .
  • Molecular Dynamics : Simulate docking interactions with target proteins (e.g., NMDA receptors) to correlate stereochemistry with efficacy .

Q. What methodologies validate the compound’s role in chiral catalysis or asymmetric synthesis?

Answer:

  • Catalytic Screening : Test enantioselectivity in model reactions (e.g., Michael additions) using NMR or chiral HPLC to quantify enantiomeric excess .
  • Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to assess catalytic efficiency .

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